

A Comparative Guide to the Hydrolysis Kinetics of 2-Cyanopyridine and 3-Cyanopyridine

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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis kinetics of 2-cyanopyridine and 3-cyanopyridine, supported by experimental data. The information is intended to assist researchers and professionals in understanding the relative reactivity of these isomers under high-temperature aqueous conditions, which is crucial for applications in organic synthesis, pharmaceutical development, and environmental science.

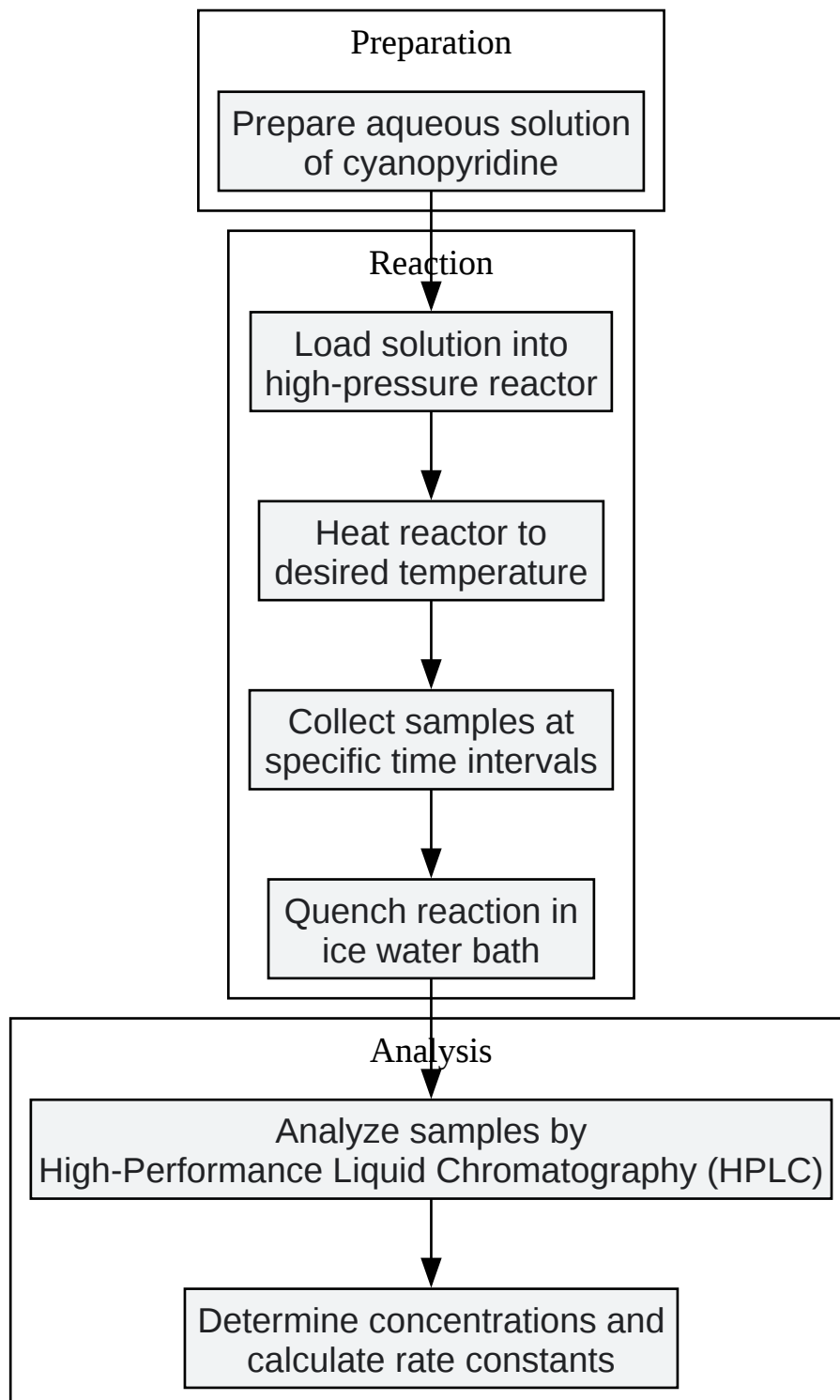
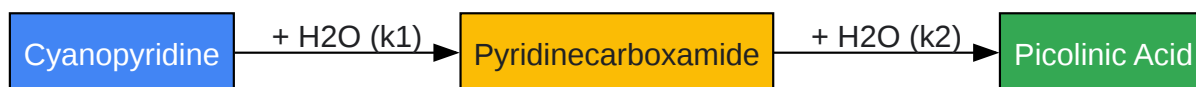
Introduction

Cyanopyridines are important precursors in the synthesis of various pharmaceuticals and agrochemicals. Their hydrolysis, which converts the cyano group into a carboxamide and subsequently a carboxylic acid, is a key transformation. The position of the cyano group on the pyridine ring significantly influences the compound's electronic properties and, consequently, its reactivity. This guide focuses on the comparative hydrolysis kinetics of 2-cyanopyridine and 3-cyanopyridine in high-temperature water, a green solvent system.

The hydrolysis of cyanopyridines proceeds in a consecutive manner, first yielding the corresponding pyridinecarboxamide, which is then further hydrolyzed to the picolinic acid. In the case of 2-cyanopyridine, the resulting 2-picolinic acid can undergo further decarboxylation to pyridine under strenuous conditions.

Reaction Pathway

The hydrolysis of cyanopyridines follows a two-step pathway, as illustrated below. The initial step is the hydration of the nitrile to form a pyridinecarboxamide intermediate. The second step involves the hydrolysis of the amide to the corresponding picolinic acid.



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